molecular formula C25H20N2O4 B11480201 5-hydroxy-4-morpholino-3-phenoxynaphtho[1,2,3-cd]indol-6(2H)-one

5-hydroxy-4-morpholino-3-phenoxynaphtho[1,2,3-cd]indol-6(2H)-one

Cat. No.: B11480201
M. Wt: 412.4 g/mol
InChI Key: CXHBFUZIGMQPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-hydroxy-4-morpholino-3-phenoxynaphtho[1,2,3-cd]indol-6(2H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-4-morpholino-3-phenoxynaphtho[1,2,3-cd]indol-6(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the naphtho[1,2,3-cd]indole core, followed by the introduction of the hydroxy, morpholino, and phenoxy groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-4-morpholino-3-phenoxynaphtho[1,2,3-cd]indol-6(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy and morpholino groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-hydroxy-4-morpholino-3-phenoxynaphtho[1,2,3-cd]indol-6(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-hydroxy-4-morpholino-3-phenoxynaphtho[1,2,3-cd]indol-6(2H)-one involves its interaction with specific molecular targets. The hydroxy and morpholino groups can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-4-morpholino-3-phenoxynaphtho[1,2,3-cd]indol-6(2H)-one is unique due to its combination of hydroxy, morpholino, and phenoxy groups on a naphtho[1,2,3-cd]indole core. This unique structure allows it to interact with a wide range of biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H20N2O4

Molecular Weight

412.4 g/mol

IUPAC Name

10-hydroxy-11-morpholin-4-yl-12-phenoxy-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one

InChI

InChI=1S/C25H20N2O4/c28-23-17-9-5-4-8-16(17)18-14-26-21-19(18)20(23)24(29)22(27-10-12-30-13-11-27)25(21)31-15-6-2-1-3-7-15/h1-9,14,26,29H,10-13H2

InChI Key

CXHBFUZIGMQPIL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C3=C4C(=CNC4=C2OC5=CC=CC=C5)C6=CC=CC=C6C3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.